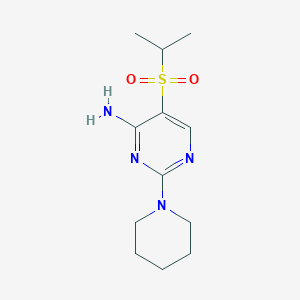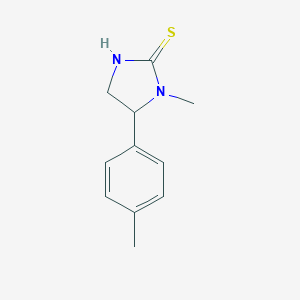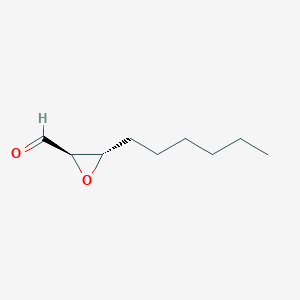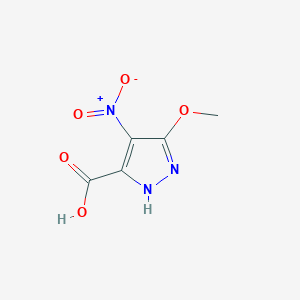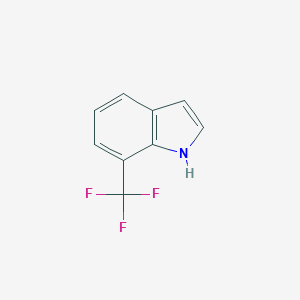
1-(3-(2-((2-Methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-((2-Methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-4-methylpiperazine is a chemical compound that has been widely used in scientific research. It is commonly referred to as MPTP and is a thiazolidinedione derivative. The compound has been shown to have various biochemical and physiological effects and has been used in a range of scientific studies.
Mécanisme D'action
MPTP works by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This pathway is involved in the regulation of glucose and lipid metabolism, as well as inflammation. MPTP has been shown to activate PPARγ, leading to improved insulin sensitivity, reduced inflammation, and decreased oxidative stress.
Effets Biochimiques Et Physiologiques
MPTP has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism, reduce inflammation, and decrease oxidative stress. Additionally, MPTP has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPTP in lab experiments is its ability to modulate various biological pathways, making it a useful tool for studying the effects of these pathways on disease states. Additionally, MPTP has been shown to have relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using MPTP is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving MPTP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Studies have shown that MPTP can induce Parkinson's-like symptoms in animal models, making it a useful tool for studying the underlying mechanisms of the disease. Additionally, MPTP has been shown to have anti-cancer properties, and further research could explore its potential use in cancer treatment. Finally, future studies could investigate the potential use of MPTP in the treatment of other diseases such as obesity and cardiovascular disease.
Méthodes De Synthèse
The synthesis of MPTP involves the reaction of 2-(2-methoxyphenoxy)acetaldehyde with 3-(4-methylpiperazin-1-yl)propionic acid, followed by the addition of thioacetic acid and sodium borohydride. This results in the formation of the thiazolidine ring and the final product, MPTP.
Applications De Recherche Scientifique
MPTP has been used in a range of scientific studies due to its ability to modulate various biological pathways. It has been shown to have anti-inflammatory and antioxidant properties, and has been used in studies related to diabetes, cancer, and neurodegenerative diseases.
Propriétés
Numéro CAS |
161364-73-4 |
|---|---|
Nom du produit |
1-(3-(2-((2-Methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-4-methylpiperazine |
Formule moléculaire |
C19H27N3O4S |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-(4-methylpiperazin-1-yl)propane-1,3-dione |
InChI |
InChI=1S/C19H27N3O4S/c1-20-7-9-21(10-8-20)17(23)13-18(24)22-11-12-27-19(22)14-26-16-6-4-3-5-15(16)25-2/h3-6,19H,7-14H2,1-2H3 |
Clé InChI |
GLXZJJACNCEAGB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CC(=O)N2CCSC2COC3=CC=CC=C3OC |
SMILES canonique |
CN1CCN(CC1)C(=O)CC(=O)N2CCSC2COC3=CC=CC=C3OC |
Synonymes |
1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]-3-(4-methylpiperazin- 1-yl)propane-1,3-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



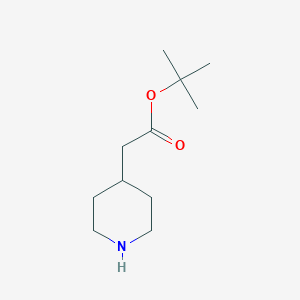
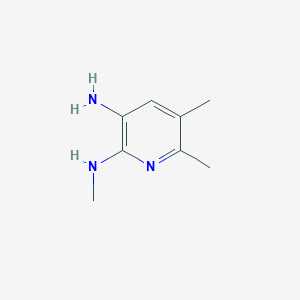
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
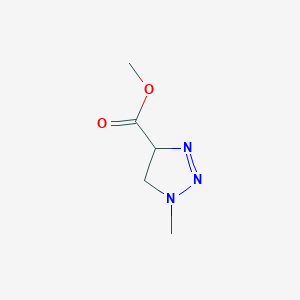
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)
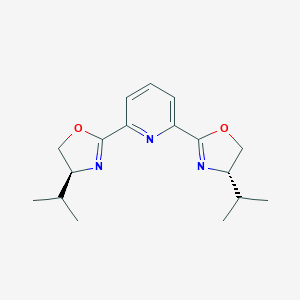

![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
